β-Adrenoceptor Blocking Potency: Arotinolol vs. Labetalol and Propranolol
In anesthetized cats, arotinolol was approximately 9× more potent than propranolol and 30× more potent than labetalol in blocking β1-adrenoceptors. For β2-adrenoceptors, arotinolol was approximately 25× more potent than propranolol and 100× more potent than labetalol [1].
| Evidence Dimension | β1-Adrenoceptor Blocking Potency (Relative) |
|---|---|
| Target Compound Data | 9× propranolol; 30× labetalol |
| Comparator Or Baseline | Propranolol = 1×; Labetalol = 1× |
| Quantified Difference | Arotinolol 9× > propranolol; 30× > labetalol |
| Conditions | Anesthetized cats, in vivo β1-adrenoceptor assay |
Why This Matters
Superior β1-blockade potency per unit dose may allow lower dosing requirements for equivalent heart rate control, a key factor in antihypertensive and antiarrhythmic applications.
- [1] Miyagishi A, Nakahara H, Hara Y. Adrenoceptor blocking effects of arotinolol, a new combined alpha- and beta-adrenoceptor blocking agent. Arch Int Pharmacodyn Ther. 1984;271(2):249-262. PMID: 6210068. View Source
